molecular formula C21H27FO B14384515 4-Butoxy-3-fluoro-4'-pentyl-1,1'-biphenyl CAS No. 88607-05-0

4-Butoxy-3-fluoro-4'-pentyl-1,1'-biphenyl

Cat. No.: B14384515
CAS No.: 88607-05-0
M. Wt: 314.4 g/mol
InChI Key: JGHCQAXHCFLZTE-UHFFFAOYSA-N
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Description

4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of butoxy and pentyl groups attached to the biphenyl core, along with a fluorine atom. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of 4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butoxy-3-fluoro-1,1’-biphenyl
  • 4-Pentyl-3-fluoro-1,1’-biphenyl
  • 4-Butoxy-4’-pentyl-1,1’-biphenyl

Uniqueness

4-Butoxy-3-fluoro-4’-pentyl-1,1’-biphenyl is unique due to the specific combination of functional groups attached to the biphenyl core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

88607-05-0

Molecular Formula

C21H27FO

Molecular Weight

314.4 g/mol

IUPAC Name

1-butoxy-2-fluoro-4-(4-pentylphenyl)benzene

InChI

InChI=1S/C21H27FO/c1-3-5-7-8-17-9-11-18(12-10-17)19-13-14-21(20(22)16-19)23-15-6-4-2/h9-14,16H,3-8,15H2,1-2H3

InChI Key

JGHCQAXHCFLZTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)OCCCC)F

Origin of Product

United States

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